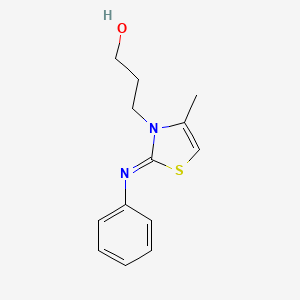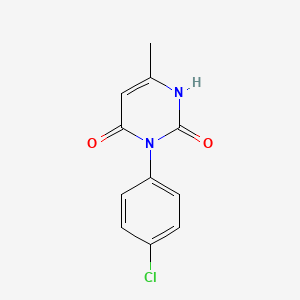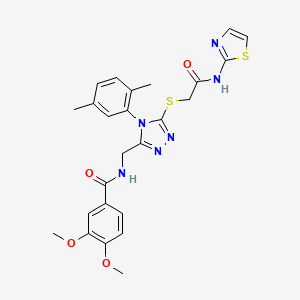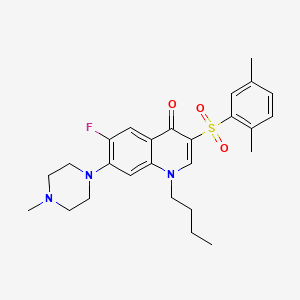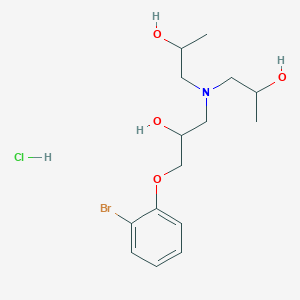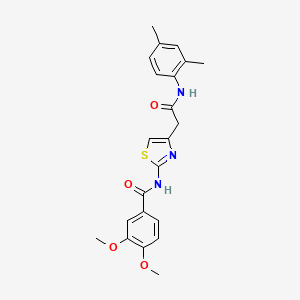
2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one, also known as EGCg, is a flavonoid compound found in green tea. EGCg has been the subject of extensive scientific research due to its potential health benefits.
Aplicaciones Científicas De Investigación
Medical and Biomedical Research
Coumarin derivatives, such as “2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one”, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
Inhibition Properties
These compounds also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . This makes them useful in the treatment of conditions related to blood clotting and hormonal imbalances.
Industrial Applications
Coumarin derivatives are attracting considerable attention due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Drug and Pesticidal Preparations
The novel compounds are also utilized in drug and pesticidal preparations . This shows their potential in the development of new therapeutic agents and pest control products.
Spectral Properties
The spectral properties of “2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one” can be studied for various applications . These properties can be useful in fields like material science and photonics.
Fluorescence Emission
The compound can be used in fluorescence emission studies . This can have applications in fields like bioimaging and sensor technology.
Propiedades
IUPAC Name |
2-ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-14-17(12-6-4-5-7-15(12)21-2)18(20)13-9-8-11(19)10-16(13)22-14/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLWUBDWAKVULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

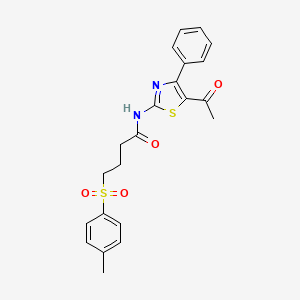
![3-Propan-2-yl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2852308.png)
![3-[(1R,3S)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2852309.png)
![3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2852310.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]but-2-enamide](/img/structure/B2852311.png)
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2852313.png)
